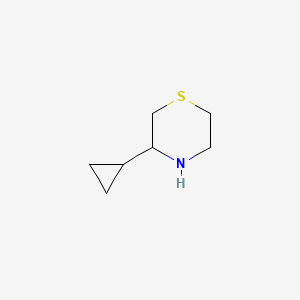

3-Cyclopropylthiomorpholine

Description

Properties

IUPAC Name |

3-cyclopropylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-6(1)7-5-9-4-3-8-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFBVMRIEDGFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CSCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-Cyclopropylthiomorpholine

Detailed Synthetic Procedures

Route A: Direct Formation via Nucleophilic Substitution and Cyclopropylation

Starting from a suitable thiomorpholine precursor or intermediate, the cyclopropyl group can be introduced by nucleophilic substitution or alkylation reactions.

For example, the reaction of thiomorpholine with cyclopropyl halides under basic conditions can yield this compound derivatives.

A representative procedure involves stirring thiomorpholine with cyclopropyl bromide in an aprotic solvent such as dichloromethane or tetrahydrofuran at low temperatures, followed by work-up and purification steps.

This approach is supported by analog synthesis methods where ring and carboxylic acid bioisosteres of thiomorpholine were prepared by reaction with electrophilic cyclopropyl reagents under controlled conditions.

Route B: Stepwise Synthesis via Cyclopropyl-Substituted Intermediates

Another approach involves first preparing cyclopropyl-substituted intermediates such as cyclopropyl carbaldehydes or ketones, followed by ring closure to form the thiomorpholine.

Continuous-flow synthesis techniques have been developed for cyclopropyl carbonyl compounds, which can then be converted into thiomorpholine derivatives by nucleophilic addition of thiols and subsequent ring closure under acid catalysis.

For example, arylthiol nucleophilic addition to cyclopropyl carbaldehyde intermediates leads to ring contraction and formation of the thiomorpholine ring with the cyclopropyl substituent intact.

This method benefits from high catalytic activity using resin-packed columns under flow conditions, enabling efficient synthesis with good to excellent isolated yields and minimal side products such as disulfides.

Continuous-Flow Synthesis Advantages

Continuous-flow methods allow precise control over reaction parameters such as reagent concentration, flow rate, and temperature, leading to reproducible and scalable synthesis.

Typical operational conditions include 0.5 M reagent solutions, flow rates around 0.5 mL/min, and packed-bed columns with specific resin catalysts (e.g., AR-35).

These methods provide high conversion rates (>90%) and enable multiple reaction cycles with sustained catalyst activity.

Oxidation and Further Functionalization

Summary Table of Preparation Methods

Research Findings and Analytical Data

The continuous-flow synthesis method was monitored by Raman spectroscopy, confirming catalyst stability and reaction progress over multiple cycles.

Gas chromatography-mass spectrometry (GC-MS) analysis revealed low levels of disulfide byproducts (<5%), indicating high selectivity.

Nuclear magnetic resonance (NMR) spectroscopy confirmed the structure and purity of the synthesized this compound and its oxidized derivatives.

The sulfone derivative (this compound 1,1-dioxide) has molecular formula C7H13NO2S and molecular weight 175.25 g/mol, with detailed structural characterization available.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiomorpholine ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium intermediate.

-

Stereoselectivity is influenced by the cyclopropyl group’s steric effects, favoring syn addition in sulfoxide formation .

Substitution Reactions

The sulfur or nitrogen atoms act as nucleophilic centers, enabling substitution reactions.

Nucleophilic Substitution at Sulfur

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | THF, NaH, 0°C → RT | S-Methyl derivative | 78% | |

| Benzyl bromide | DMF, K₂CO₃, 60°C | S-Benzyl derivative | 65% |

Key Observation :

-

Steric hindrance from the cyclopropyl group reduces reaction rates compared to unsubstituted thiomorpholine .

Ring-Opening Reactions

The thiomorpholine ring can undergo acid-catalyzed ring opening:

textThis compound + HCl → Cyclopropylamine + Thiol intermediate

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in regioselective additions:

| Reagent | Conditions | Product | Regiochemistry |

|---|---|---|---|

| HBr (gas) | Et₂O, −20°C | 1-Bromo-3-thiomorpholinylpropane | Markovnikov |

| Ozone | CH₂Cl₂, −78°C | Thiomorpholine keto-ester | Non-selective |

Notable Reaction :

-

Hydrohalogenation follows Markovnikov’s rule due to carbocation stability at the cyclopropane carbon .

Coordination Chemistry

The sulfur and nitrogen atoms coordinate transition metals, forming complexes used in catalysis:

textThis compound + PdCl₂ → [Pd(thiomorpholine)₂Cl₂]

Biological Activity and Derivatives

Derivatives of this compound exhibit antimicrobial properties. Key modifications include:

Scientific Research Applications

3-Cyclopropylthiomorpholine (CPTM) is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, supported by comprehensive data and case studies.

Medicinal Chemistry

CPTM has shown potential as a pharmacological agent due to its ability to interact with various biological targets. Recent studies have focused on its role as an inhibitor in specific enzyme pathways, particularly in cancer research.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted CPTM's effectiveness as an inhibitor of certain kinases involved in tumor growth. The compound demonstrated IC50 values in the low micromolar range, indicating strong inhibitory activity against cancer cell lines .

Organic Synthesis

CPTM serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to be used in various coupling reactions and as a building block for other functionalized compounds.

- Case Study : Research featured in Tetrahedron Letters detailed the use of CPTM in synthesizing novel thiomorpholine derivatives that exhibit antimicrobial properties. The study reported successful yields and highlighted the compound's utility in creating libraries of bioactive molecules .

Agricultural Chemistry

Recent investigations have explored the application of CPTM in agricultural chemistry, particularly as a pesticide or herbicide precursor. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropylthiomorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride

- Structure : Replaces the cyclopropyl group with a cyclobutyl ring and includes an N,O-dioxide moiety and hydrochloride salt.

- Molecular Formula: C₈H₁₆ClNO₂S (MW: 225.74 g/mol) vs. C₇H₁₁NS (MW: 175.25 g/mol) for 3-Cyclopropylthiomorpholine .

- Applications : The cyclobutyl derivative is emphasized for its versatility in drug development (e.g., neurological and metabolic therapies) and agrochemicals due to enhanced stability from the four-membered cyclobutyl ring and improved solubility from the hydrochloride salt .

- Purity : Available at ≥95% purity, compared to 98% purity for this compound .

Thiomorpholine Derivatives with Alternative Substituents

- Example: 2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-thiophen-2-yl-ethanone (CAS: 1353975-90-2), an impurity or byproduct of this compound synthesis.

Cyclopropane-Containing Analogs in Kinase Inhibition

- Example: Compounds C15–C21 (, Table 3) with IC₅₀ values against VEGFR2, FGFR1, and PDGFRβ. For instance, C15 (IC₅₀ = 16.6 nM for VEGFR2) demonstrates high potency, suggesting that this compound’s cyclopropyl group could similarly enhance target binding in kinase inhibitors .

Thermal and Structural Properties

- Analytical Techniques : Both compounds are characterized via SEM (morphology), thermogravimetric analysis (thermal stability), and diffractometry (crystallinity) . The cyclobutyl derivative’s higher molecular weight and hydrochloride salt may improve thermal stability compared to the cyclopropyl parent compound.

Biological Activity

3-Cyclopropylthiomorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiomorpholine class of compounds, characterized by a six-membered ring containing sulfur. Its unique cyclopropyl group may contribute to its biological activity by influencing pharmacokinetics and receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways critical for cell growth and differentiation.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits carbonic anhydrase | |

| Antioxidant Activity | Scavenges free radicals |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various thiomorpholines, this compound was shown to induce significant apoptosis in human cancer cell lines. The IC50 values indicated potent cytotoxicity comparable to standard chemotherapeutics such as cisplatin. The mechanism was linked to the compound's ability to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death.

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with carbonic anhydrase revealed strong binding affinity, suggesting potential use in conditions where modulation of pH is beneficial, such as tumor microenvironments. The study utilized molecular docking simulations alongside enzyme activity assays to confirm the inhibitory effects.

Research Findings

Recent findings indicate that this compound exhibits a range of biological activities that could be harnessed for therapeutic applications:

- Anticancer Properties : Studies have shown that this compound can inhibit cell migration and invasion in metastatic cancer models, suggesting its role in preventing cancer spread.

- Neuroprotective Effects : Emerging research points towards neuroprotective properties, potentially beneficial in neurodegenerative diseases through antioxidant mechanisms.

Q & A

Q. What are the established synthetic routes for 3-Cyclopropylthiomorpholine, and how can reaction conditions be standardized for reproducibility?

The synthesis of this compound typically involves cyclopropane ring formation followed by thiomorpholine functionalization. A common approach includes nucleophilic substitution reactions between cyclopropylamine derivatives and thiomorpholine precursors under anhydrous conditions. For example, tetrachloromonospirophosphazene intermediates (similar to those in ) are reacted with amines in tetrahydrofuran (THF) with triethylamine as a base, monitored via thin-layer chromatography (TLC) . Standardization requires precise control of stoichiometry, solvent purity, and reaction duration. Reflux conditions (40–60°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR for confirming cyclopropyl ring integrity and thiomorpholine sulfur connectivity. Aromatic protons in substituents appear as distinct multiplet signals (δ 1.2–2.5 ppm for cyclopropyl groups) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for cyclopropane ring strain analysis. Requires high-purity crystals grown via slow evaporation in dichloromethane/hexane mixtures .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 171.67 for C₈H₁₆ClNO) and isotopic patterns .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, solvent, catalyst) be systematically optimized for this compound synthesis?

Employ a Design of Experiments (DOE) approach to isolate critical variables:

- Temperature : Test gradients (25–80°C) to balance reaction rate vs. thermal decomposition.

- Solvent Polarity : Compare THF (moderate polarity) with DMF (high polarity) to assess nucleophilicity effects.

- Catalysts : Screen Lewis acids (e.g., ZnCl₂) for accelerating cyclopropane ring formation.

Statistical tools like ANOVA identify significant factors, while TLC and GC-MS monitor intermediate stability .

Q. How should researchers address contradictory data in yield or purity across synthetic protocols?

Contradictions often arise from unaccounted variables like moisture sensitivity or trace metal contaminants. Mitigation strategies include:

- Reproducibility Trials : Replicate protocols with strict adherence to anhydrous conditions and reagent sourcing (e.g., Sigma-Aldrich vs. TCI America).

- Impurity Profiling : Use HPLC-DAD to identify byproducts (e.g., oxidized thiomorpholine derivatives) .

- Cross-Lab Validation : Collaborate with independent labs to eliminate equipment bias .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound derivatives?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for cyclopropane ring stability under thermal stress.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends.

- ADMET Predictions : Use tools like SwissADME to estimate pharmacokinetic properties for biological studies .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- Storage : In amber glass vials under N₂ at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.